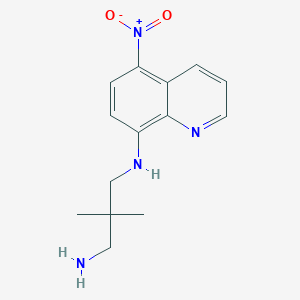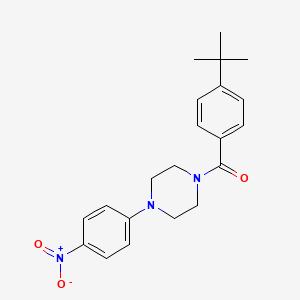
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, also known as ADQ, is a chemical compound with potential applications in scientific research. ADQ is a small molecule that has been shown to have promising biological activity, particularly in the field of cancer research. In
Mechanism of Action
The mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to interact with DNA and to cause DNA damage, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to induce the expression of p53, a tumor suppressor gene that is involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its relatively simple synthesis method, which makes it accessible for use in lab experiments. Additionally, its anti-tumor activity and ability to inhibit cancer stem cells make it a promising compound for cancer research. However, one limitation of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine. One area of interest is its potential use in combination with other anti-cancer drugs, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, and to identify any potential side effects or toxicity associated with its use. Finally, there is potential for (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine to be used in other areas of research, such as neurodegenerative diseases or infectious diseases, where its anti-tumor activity may have broader applications.
Synthesis Methods
The synthesis of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine involves several steps, including the reaction of 2,2-dimethylpropylamine with 8-nitroquinoline-5-aldehyde, followed by reduction with sodium borohydride. The final product is obtained through purification by column chromatography. The yield of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is typically around 50%, making it a relatively efficient synthesis method.
Scientific Research Applications
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has shown potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
2,2-dimethyl-N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,8-15)9-17-11-5-6-12(18(19)20)10-4-3-7-16-13(10)11/h3-7,17H,8-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIIZINRWRNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(5-nitroquinolin-8-yl)propane-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)


![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)